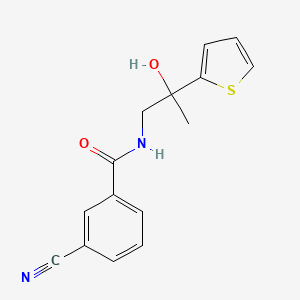

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-15(19,13-6-3-7-20-13)10-17-14(18)12-5-2-4-11(8-12)9-16/h2-8,19H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUCXZOJRGVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient synthetic routes, such as solvent-free reactions and high-temperature stirring, can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Substituents : Tertiary alcohol (2-hydroxy-1,1-dimethylethyl) and 3-methylbenzamide.

- Key Differences: The tertiary alcohol in this compound increases steric bulk compared to the secondary alcohol in the target compound.

- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .

4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide ()

- Substituents : Cyclopropyl and thiophen-2-ylmethyl groups.

- Structural Insights : The thiophene-methyl linkage differs from the hydroxypropyl-thiophene motif in the target compound, affecting solubility and electronic properties .

Aryl-Substituted LpxC Inhibitors ()

- Substituents : Complex substituents like buta-1,3-diyn-1-yl and bicyclic ethers.

- Key Differences :

- Extended π-systems (e.g., diyn-1-yl) enhance aromatic stacking but reduce solubility.

- Bicyclic ethers introduce rigidity, contrasting with the flexible hydroxypropyl chain in the target compound.

- Applications : Antibiotic activity against Gram-negative bacteria via LpxC inhibition .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Solubility : The hydroxy group in the target compound improves aqueous solubility compared to cyclopropyl or methyl-substituted analogues .

Electronic Effects : Thiophene’s electron-rich sulfur atom may enhance binding to metal catalysts or biological targets, as seen in LpxC inhibitors .

Synthetic Complexity : Introducing thiophene requires careful protection-deprotection strategies, unlike simpler alkyl-substituted benzamides .

Biological Activity

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a cyano group, a hydroxyl group, and a thiophene moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of the cyano group in benzamide derivatives has been shown to enhance their biological efficacy.

Antiviral Activity

A study highlighted the synthesis of various acyclic nucleoside phosphonates (ANPs) with cyano groups that demonstrated selective inhibition against hepatitis B virus (HBV) replication. Although specific data on this compound is limited, the presence of the cyano group generally correlates with improved antiviral profiles in related compounds .

Case Study: Antiviral Efficacy

In a comparative analysis of ANPs, compounds with cyano substitutions exhibited varying degrees of effectiveness against HBV and human cytomegalovirus (HCMV). For instance, one derivative showed an effective concentration (EC50) of 0.33 μM against HBV, suggesting that similar modifications in this compound could yield promising antiviral results .

Anticancer Activity

The benzamide derivatives have been extensively studied for their anticancer properties. For example, benzamide compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. While specific studies on this compound are scarce, the structural similarities suggest potential activity.

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 10.0 | Cell cycle arrest |

| Compound C | A549 | 7.5 | Inhibition of proliferation |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for viral replication or cancer cell survival.

- Receptor Modulation : The hydroxyl and thiophene groups may interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

Q & A

Q. How can synergistic effects with existing therapies be evaluated?

- Methodology :

- Checkerboard assays : Calculate FIC index (e.g., FIC ≤0.5 for synergy with β-lactams) .

- Transcriptomics : RNA-seq to identify upregulated pathways (e.g., apoptosis genes BAX/BCL-2 ratio >2) .

Key Notes

- Methodological Rigor : All answers prioritize replicable protocols from peer-reviewed studies.

- Advanced Tools : Highlighted techniques (e.g., SHELXL, AutoDock Vina) are standard in computational and experimental chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.